3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
The compound you mentioned is a chromenone derivative with additional functional groups. Chromenones are a type of organic compound with a fused ring structure containing oxygen. They are part of the larger family of compounds known as chromones, which have been studied for their potential biological activities .
Molecular Structure Analysis
The molecule contains a chromenone core, which is a bicyclic system consisting of a benzene ring fused to a gamma-pyrone ring. It also has a 3-methylpiperidin-1-yl group attached, which is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis
Chromenones can undergo a variety of chemical reactions, including electrophilic aromatic substitution on the benzene ring and nucleophilic addition to the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and heteroatoms can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Crystal Structure and Molecular Analysis
Chromone derivatives have been characterized for their crystal structures, which are crucial for understanding their chemical behavior and potential applications. For instance, the study by Manolov et al. (2008) on a similar chromone compound illustrates the importance of crystallography in determining molecular configurations and interactions, which can be foundational for drug design and material science applications (Manolov, Ströbele, & Meyer, 2008).
Antibacterial and Antioxidant Properties
The investigation into chromone derivatives extends into their biological activities, such as antibacterial and antioxidant properties. Al-ayed (2011) synthesized chromene-2-one derivatives, demonstrating significant antibacterial activity against specific strains, highlighting the potential of these compounds in developing new antimicrobial agents (Al-ayed, 2011).
Chemical Synthesis and Modifications
The chemical synthesis of chromone derivatives allows for the exploration of their potential applications in medicinal chemistry and material science. The study by Igarashi et al. (2005) on the synthesis of a capillarisin sulfur-analogue possessing aldose reductase inhibitory activity showcases the versatility of chromone compounds in synthesizing bioactive molecules (Igarashi et al., 2005).
Biological Activity and Complexation Studies
Chromone derivatives have been studied for their complexation with metals, which can lead to new materials with unique properties. Kavitha and Reddy (2016) explored Pd(II) complexes of chromone Schiff bases, showing their potential in antimicrobial activity and suggesting applications in the development of new therapeutic agents (Kavitha & Reddy, 2016).
Mechanism of Action
Target of Action
The compound “3-(3,4-dimethoxyphenyl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a chromenone derivative. Chromenones are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects
Biochemical Pathways
Chromenones can affect various biochemical pathways depending on their target of action. For example, they can inhibit the synthesis of certain proteins, interfere with signal transduction pathways, or induce apoptosis
Result of Action
The result of action of a compound is the observable effect it has at the cellular or organism level. For chromenones, this could be cell death (in the case of anticancer activity), reduction of inflammation (in the case of anti-inflammatory activity), or inhibition of viral replication (in the case of antiviral activity)
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-5-4-10-25(12-15)13-18-20(26)8-7-17-23(27)19(14-30-24(17)18)16-6-9-21(28-2)22(11-16)29-3/h6-9,11,14-15,26H,4-5,10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANRRQZZKNTIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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